6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride
货号 B6258778
CAS 编号:
1376162-36-5
分子量: 390.7
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, also known as A1, is a selective, competitive inhibitor of C1s . It was identified through a virtual screen for small molecules that interact with the C1s substrate recognition site .
Chemical Reactions Analysis
A1 has been shown to dose-dependently inhibit the classical pathway (CP) of complement activation by heparin-induced immune complexes, CP-driven lysis of Ab-sensitized sheep erythrocytes, CP activation in a pathway-specific ELISA, and cleavage of C2 by C1s .作用机制
未来方向
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride involves the reaction of 4-phenylpiperazine with 3-cyanopyridine followed by the addition of hydrochloric acid and subsequent purification steps.", "Starting Materials": ["4-phenylpiperazine", "3-cyanopyridine", "hydrochloric acid"], "Reaction": ["Step 1: 4-phenylpiperazine is reacted with 3-cyanopyridine in the presence of a suitable solvent and a catalyst to form 6-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile.", "Step 2: The resulting product is then treated with hydrochloric acid to form the trihydrochloride salt of 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide.", "Step 3: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the final compound in pure form."] } | |
CAS 编号 |
1376162-36-5 |
产品名称 |
6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride |
分子式 |
C16H22Cl3N5 |
分子量 |
390.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看